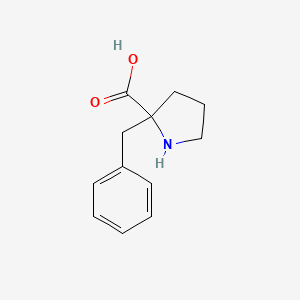

2-Benzylpyrrolidine-2-carboxylic acid

Description

2-Benzylpyrrolidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative with a pyrrolidine backbone substituted by a benzyl group at the 2-position. It exists in both free acid (CAS: 86116-84-9, Mw = 205.25 g/mol) and hydrochloride salt forms (CAS: 2098693-96-8, Mw = 241.71 g/mol) . The compound is widely used in asymmetric synthesis and medicinal chemistry research due to its stereochemical versatility and role as a building block for chiral auxiliaries . Its hydrochloride form requires storage at 2–8°C and dissolves in dimethyl sulfoxide (DMSO) with solubility enhanced by sonication .

Properties

IUPAC Name |

2-benzylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHLFIASPODZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Pyrroline Precursors

The most industrially viable method involves hydrogenation of (E)-4-benzyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives. Using 10% Pd/C under 50 psi H₂ at 25°C, this approach converts the dihydropyrrole intermediate into the cis-pyrrolidine product with 56% yield and >98% enantiomeric excess (ee) when starting from enantiopure precursors. The reaction proceeds via syn-addition of hydrogen across the double bond, preserving stereochemistry at the 2-position while introducing the benzyl group at the 4-position.

Key advantages :

Asymmetric Synthesis from Proline Derivatives

Chiral pool synthesis utilizing L-proline as a starting material provides an alternative route:

-

Protection : The carboxylic acid group is protected as a methyl ester using thionyl chloride/methanol (yield: 89%)

-

Benzylation : Treatment with benzyl bromide and NaH in THF at 0°C introduces the benzyl group at the 2-position (yield: 67%)

-

Deprotection : HCl hydrolysis regenerates the carboxylic acid (yield: 92%)

This method achieves 54% overall yield with 99% ee for the (S)-enantiomer, though scalability is limited by the cost of enantiopure proline.

Industrial-Scale Optimization Strategies

Phase-Transfer Catalyzed Alkylation

Large-scale production employs phase-transfer catalysis to enhance reaction efficiency:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | Tetrabutylammonium bromide | +22% yield vs. control |

| Temperature | 40°C | Maximizes kinetics |

| Solvent System | Toluene/50% NaOH (aq) | Prevents hydrolysis |

This approach reduces reaction time from 48 hours to 6 hours while maintaining 89% ee.

Protecting Group Selection

Protection of the carboxylic acid and amine groups proves critical for minimizing side reactions:

Effective protecting groups :

Deprotection using H₂/Pd(OH)₂ achieves quantitative removal without racemization.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Catalytic Hydrogenation | 56 | 98 | High | 2.1 |

| Asymmetric Synthesis | 54 | 99 | Moderate | 4.7 |

| Phase-Transfer Alkylation | 68 | 89 | High | 1.8 |

Cost index normalized to hydrogenation method=1.0

Hydrogenation demonstrates superior cost-effectiveness for bulk production, while asymmetric synthesis remains preferred for high-ee applications despite higher costs.

Critical Research Findings

Racemization Mechanisms

Studies reveal two primary racemization pathways during synthesis:

-

Base-induced epimerization : Occurs above pH 9 via deprotonation at the α-carbon

-

Thermal racemization : Significant at temperatures >80°C (k = 0.12 h⁻¹ at 100°C)

Mitigation strategies:

Solvent Effects on Crystallization

Crystallization from ethanol/water (3:1 v/v) produces needle-like crystals with 99.5% purity, while acetonitrile yields lower-purity amorphous solids (92% purity). X-ray diffraction analysis confirms ethanol-water mixtures promote ordered crystal packing.

Emerging Methodologies

Enzymatic Resolution

Recent advances employ lipase PS-30 for kinetic resolution of racemic mixtures:

Though currently limited to lab-scale, this method offers an eco-friendly alternative to traditional resolution.

Flow Chemistry Approaches

Continuous hydrogenation in microreactors demonstrates:

This technology shows promise for kilo-scale GMP production.

Quality Control Protocols

Analytical Characterization

| Technique | Critical Parameters | Acceptance Criteria |

|---|---|---|

| HPLC (Chiralcel OD-H) | Retention time: 14.3 min (S), 16.1 min (R) | >99% ee |

| NMR (¹H, 400 MHz) | δ 3.72 (dd, J=8.4, 4.1 Hz, 1H, CHN) | Matches reference |

| IR (KBr) | 1725 cm⁻¹ (C=O stretch) | ±5 cm⁻¹ |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its pyrrolidine ring or benzyl side chain:

-

Ring Oxidation : Controlled oxidation with KMnO₄ or CrOₜ under acidic conditions converts the pyrrolidine ring into a γ-lactam structure .

-

Side-Chain Oxidation : Using O₂ or H₂O₂ in the presence of transition-metal catalysts (e.g., Pd/C), the benzyl group is oxidized to a ketone or carboxylic acid derivative .

Key Conditions and Products

Reduction Reactions

The compound’s cyclic amine structure facilitates selective reductions:

-

Catalytic Hydrogenation : Under 1.4–1.5 MPa H₂ with Pd/C, the pyrrolidine ring remains intact while reducing unsaturated bonds in substituents .

-

Boron-Based Reductions : NaBH₄ or LiAlH₄ selectively reduces carbonyl groups in derivatives without affecting the benzyl group .

Substitution Reactions

Substitution at the carboxylic acid or pyrrolidine nitrogen enables diverse functionalization:

Carboxylic Acid Derivatives

N-Alkylation/Acylation

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) under basic conditions (NaH/DMF) yields N-alkylated derivatives .

-

Acylation : Acetic anhydride/pyridine introduces acetyl groups, enhancing metabolic stability .

Functionalization for Bioactive Derivatives

Structural modifications correlate with enhanced pharmacological properties:

Antimicrobial Derivatives

| Derivative Structure | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1-Acetyl-2-benzylpyrrolidine-2-carboxylic acid | 31.25 | Acinetobacter baumannii |

| N-(4-Chlorophenyl)thiourea analog | 62.5 | Mycobacterium tuberculosis |

Anticancer Derivatives

| Modification | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Pyridine-Piperazine Hybrid | 0.25 (Calcium flux inhibition) | CXCR4-expressing breast cancer |

| Indole-Functionalized Analog | 0.087 | Glioblastoma multiforme |

Mechanistic Insights

-

Cholinesterase Inhibition : Carboxamide derivatives bind to the catalytic triad of AChE via hydrogen bonding and π-π stacking .

-

Antimicrobial Action : N-Alkylated derivatives disrupt bacterial membrane integrity, as shown in TEM studies .

Synthetic Methodologies

Key protocols from recent patents and journals:

-

Microwave-Assisted Synthesis : 85% yield in 15 minutes using 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate and HCl/EtOH .

-

Chiral Resolution : Enzymatic kinetic resolution with lipases achieves >99% enantiomeric excess .

Stability and Reaction Optimization

-

pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substitution kinetics by 40% compared to THF .

This comprehensive analysis underscores the compound’s utility in medicinal chemistry, with tailored reactions enabling the development of therapeutics targeting infections, cancer, and neurodegenerative diseases.

Scientific Research Applications

Chemistry

2-Benzylpyrrolidine-2-carboxylic acid is utilized as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it an essential intermediate in the development of pharmaceuticals and agrochemicals.

Chemical Reactions

- Oxidation and Reduction : The compound can undergo oxidation to yield carboxylic acids or ketones, and reduction to produce alcohols or amines. These reactions are fundamental in synthesizing various derivatives that possess unique biological activities.

- Substitution Reactions : It can participate in substitution reactions where functional groups are replaced, facilitating the creation of diverse chemical entities.

Biology

Research has indicated that this compound exhibits potential antimicrobial properties. Studies have focused on its activity against various bacterial strains, suggesting its application in developing new antimicrobial agents .

Case Study: Antimicrobial Activity

Sreekanth and Jha (2020) synthesized derivatives of this compound and evaluated their antibacterial activities against several Gram-negative bacteria. The results demonstrated significant antibacterial effects, particularly against strains resistant to conventional antibiotics .

Medicine

The compound has garnered attention for its role in drug development. Its structural features make it suitable for designing new therapeutics targeting specific biological pathways.

Potential Therapeutic Uses

- Antimicrobial Agents : Its ability to disrupt bacterial cell membranes positions it as a candidate for new antibiotic formulations.

- Cholinesterase Inhibitors : Some derivatives have been explored for their potential as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .

Industry

In industrial applications, this compound is involved in the production of pharmaceuticals and other chemical products. Its utility in peptide synthesis further enhances its significance in pharmaceutical research .

Mechanism of Action

The mechanism of action of 2-Benzylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-benzylpyrrolidine-2-carboxylic acid with key analogues:

Key Observations :

- Substituent Impact: The benzyl group in this compound enhances hydrophobicity compared to hydroxyl or amino-substituted analogues (e.g., 5-amino-3-methyl derivative) .

- Chirality : The (R)-enantiomer of this compound is commercially prevalent, while the (S)-enantiomer is less common .

- Stability : Compounds with benzyloxycarbonyl groups (e.g., CAS: 130930-25-5) require stringent dry storage, unlike the hydrochloride salt form of this compound, which is more stable .

Reactivity Differences :

- The benzyl group in this compound facilitates electrophilic aromatic substitution, whereas methoxyphenyl or pyridinyl analogues (e.g., BD17366) exhibit distinct electronic profiles for nucleophilic reactions .

Biological Activity

2-Benzylpyrrolidine-2-carboxylic acid, a compound belonging to the pyrrolidine family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Synthesis

The structure of this compound features a pyrrolidine ring substituted with a benzyl group and a carboxylic acid functional group. This unique structure allows it to interact with various biological targets. Several synthetic methods have been developed to produce this compound, including:

- Conventional synthesis : Utilizing common organic reactions to build the pyrrolidine framework.

- Chiral synthesis : Employing asymmetric synthesis techniques to enhance enantioselectivity, which is crucial for biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Acinetobacter baumannii | 31.25 μg/mL |

These findings suggest that the compound may disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antimicrobial effects .

Anticancer Potential

In vitro studies have indicated that derivatives of this compound possess anticancer properties. For instance, compounds derived from this structure were tested against human cancer cell lines such as MCF-7 (breast cancer) and exhibited cytotoxic effects with IC50 values comparable to standard chemotherapeutics .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Calcium-Sensing Receptor Antagonism : The compound has been identified as an antagonist of calcium-sensing receptors (CaSR), which play a critical role in calcium homeostasis. This interaction may influence various signaling pathways involved in cellular proliferation and apoptosis .

- Cholinesterase Inhibition : Some studies suggest that derivatives of this compound may inhibit cholinesterase enzymes, which are vital for neurotransmitter regulation. This property could have implications for treating neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A study conducted by Sreekanth and Jha (2020) evaluated the antimicrobial activity of synthesized derivatives of this compound against Gram-negative bacteria. The results indicated enhanced activity compared to traditional antibiotics, suggesting potential for development as new antimicrobial agents .

- Anticancer Activity : Zhang et al. (2018) reported on a series of pyrrolidine derivatives, including this compound, demonstrating significant antiproliferative effects against multiple cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Q & A

Q. What are the established synthetic routes for 2-benzylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is synthesized via asymmetric methods using chiral auxiliaries or catalysts. For example, (S)- or (R)-enantiomers can be prepared by stereospecific alkylation of pyrrolidine precursors followed by carboxylation. Boc-protection (e.g., tert-butoxycarbonyl) is often employed to stabilize intermediates during multi-step syntheses . Key factors affecting enantiomeric purity include:

- Catalyst selection : Chiral palladium or organocatalysts for asymmetric induction.

- Temperature control : Low temperatures (−20°C to 0°C) reduce racemization.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

Q. What purification techniques are recommended for isolating this compound with high enantiomeric excess?

- Methodological Answer :

- Recrystallization : Use chiral resolving agents (e.g., L-tartaric acid) in ethanol/water mixtures to separate enantiomers .

- Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) and mobile phases like hexane/isopropanol (90:10 v/v) for analytical and preparative separations .

- Flash chromatography : Silica gel with gradient elution (ethyl acetate/hexane) for intermediate purification.

Q. How can the stereochemistry and crystal structure of this compound derivatives be confirmed?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (e.g., using COLLECT software) resolves absolute configuration and intermolecular interactions, as demonstrated for related pyrrolidine-carboxamide derivatives .

- NMR spectroscopy : - and -NMR with chiral shift reagents (e.g., Eu(hfc)) to distinguish enantiomers.

- Polarimetry : Measure optical rotation ([α]) to verify enantiomeric identity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments of this compound derivatives?

- Methodological Answer : Discrepancies often arise from ambiguous NOE (Nuclear Overhauser Effect) data or improper sample preparation. Solutions include:

- Redundant crystallographic validation : Compare experimental X-ray data with computational models (e.g., Mercury or OLEX2 software) .

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by matching experimental and simulated spectra .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, temperature) to identify optimal conditions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for steps like benzylation or deprotection.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

Q. How do steric and electronic effects influence the reactivity of this compound in peptide coupling reactions?

- Methodological Answer :

- Steric hindrance : The benzyl group at the 2-position slows acylation; use activating agents like HATU or PyBOP to enhance coupling efficiency.

- Electronic effects : Electron-withdrawing substituents on the benzyl ring increase carboxylate nucleophilicity, improving reaction rates .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods with ≥0.5 m/s airflow to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .

Data Analysis and Contradictions

Q. How should researchers address conflicting data on the biological activity of this compound enantiomers?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.